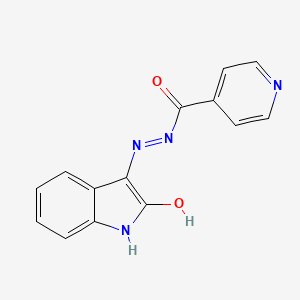

N'-((3Z)-2-氧代-1,2-二氢-3H-吲-3-亚基)异烟肼

描述

“N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide” is a derivative of isoniazid, also known as isonicotinic acid hydrazide (INH), which is an antibiotic used for the treatment of tuberculosis .

Synthesis Analysis

The synthesis of isonicotinic hydrazone derivatives has been reported in the literature. For instance, novel isonicotinic hydrazone derivatives of vanillin aldehyde and salicyl aldehyde were synthesized that had azomethine linkages . Another study reported the synthesis of (E)-N’-(monosubstituted-benzylidene)isonicotinohydrazide derivative .Molecular Structure Analysis

The molecular structure of isonicotinic hydrazide derivatives has been analyzed in several studies. For instance, a study reported the crystal structure of a compound with azomethine linkages, showing that coordination of the iron (III) ion to the ligand increased its thermal stability .Chemical Reactions Analysis

Isoniazid, the parent compound of “N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide”, is known to undergo various chemical reactions. For instance, it is acetylated by N-acetyl transferase to N-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine . Another study reported the reactions of isonicotinic acid hydrazide and its trimethylsilyl derivatives with hexamethyldisilazane, organic, and organosilicon isocyanates .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are primarily related to its molecular structure, functional groups, and degradation . For instance, the molecular formula of a similar compound, N’-[(3Z)-2-Oxo-1-(1-piperidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide, is C20H21N5O2, with an average mass of 363.413 Da .科学研究应用

Neurogenesis and Neural Stem Cells (NSCs)

NSC73301 has been investigated for its impact on neurogenesis—the process by which new neurons are generated from neural stem cells. In the adult brain, NSCs continuously produce newborn neurons that integrate into existing neuronal networks. Extrinsic and intrinsic factors tightly regulate NSC proliferation and neurogenesis. While endogenous NSCs alone may not fully repair brains damaged by neurodegenerative diseases or injury, innovative approaches like direct reprogramming aim to convert non-neuronal cells at injury sites into neurons. NSC73301’s potential in enhancing neurogenic capacity is an exciting avenue for regenerative medicine .

Semiconductor Photoelectronic Devices

ZnO-based materials, including NSC73301, have shown promise in high-efficiency semiconductor photoelectronic devices. Due to its wide bandgap (3.4 eV) and large free exciton binding energy (60 meV), ZnO is an excellent candidate for UV optoelectronics, such as light-emitting diodes (LEDs), laser diodes, and UV photodetectors. High-quality ZnO single crystals are essential for fabricating efficient ZnO-based devices .

Photocatalysis

NSC73301’s photocatalytic properties have been explored. Photocatalysis involves using light energy to drive chemical reactions, and ZnO-based materials are known for their photocatalytic activity. NSC73301 could play a role in environmental remediation, water purification, and solar energy conversion .

Dilute Magnetic Semiconductors

ZnO-based diluted magnetic semiconductors (DMS) combine semiconducting behavior with magnetic properties. NSC73301, when doped intentionally, may exhibit interesting DMS behavior. These materials have potential applications in spintronics, magneto-optical devices, and quantum information processing .

Biological Applications

ZnO nanoparticles (NPs) have been studied for biological applications. NSC73301, as part of the ZnO family, could find use in drug delivery, antimicrobial coatings, and biosensors. Researchers have investigated safe substitutes for chemical and physical ZnO-NP synthesis, including biological pathways involving proteins, DNA, and plant extracts .

Thermostable Materials

Efforts have been made to fabricate highly thermostable ZnO materials. NSC73301, through intentional doping, could contribute to achieving n-type or p-type ZnO with high mobility and stability. Such materials are crucial for high-temperature applications in electronics and sensors .

作用机制

未来方向

The development of new derivatives of isoniazid, such as “N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide”, is an active area of research. For instance, a study reported the synthesis of N ′-(3-chlorobenzoyl) isonicotinohydrazide, which showed activity against Mycobacterium tuberculosis . Another study reported the synthesis and isolation of N ′-(propan-2-ylidene)-isonicotinohydrazide through sonocrystallization . These studies suggest that the development of new isoniazid derivatives could lead to more effective treatments for tuberculosis and other diseases.

属性

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-13(9-5-7-15-8-6-9)18-17-12-10-3-1-2-4-11(10)16-14(12)20/h1-8,16,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZNPJKPZYUAQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182534 | |

| Record name | N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide | |

CAS RN |

28284-14-2 | |

| Record name | N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028284142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73301 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PYRIDINECARBOXYLIC (2-OXO-3-INDOLINYLIDENE)HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

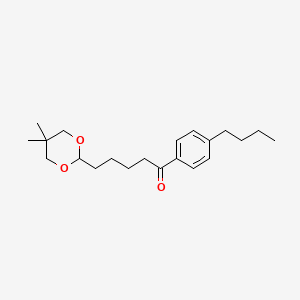

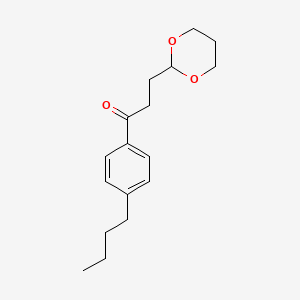

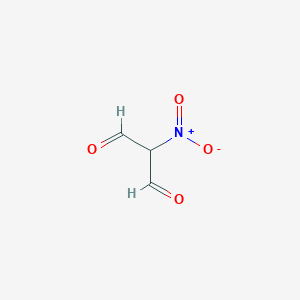

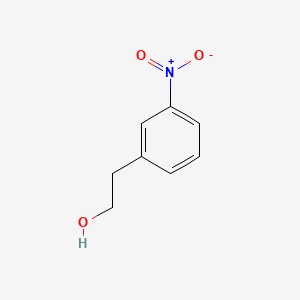

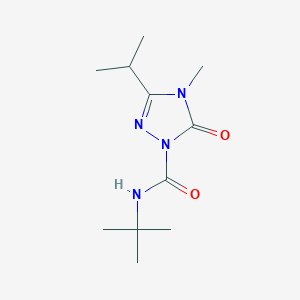

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3023270.png)

![4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine](/img/structure/B3023272.png)

![N-(4-Bromophenyl)benzo[d]thiazol-2-amine](/img/structure/B3023278.png)